BenchChemオンラインストアへようこそ!

N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide

Lipophilicity Drug-likeness CNS drug optimization

N-[2-(Piperazin-1-yl)ethyl]cyclobutanecarboxamide (CAS 1153458-23-1) is a cyclobutane-containing piperazinylethyl carboxamide with molecular formula C₁₁H₂₁N₃O and molecular weight 211.31 g/mol. The compound features a four-membered cyclobutane ring linked via an amide bond to an N-ethylpiperazine moiety, endowing it with intermediate lipophilicity (LogP = −0.10) and high sp³ carbon fraction (Fsp³ = 0.909).

Molecular Formula C11H21N3O
Molecular Weight 211.3 g/mol
CAS No. 1153458-23-1
Cat. No. B1418610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide
CAS1153458-23-1
Molecular FormulaC11H21N3O
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)NCCN2CCNCC2
InChIInChI=1S/C11H21N3O/c15-11(10-2-1-3-10)13-6-9-14-7-4-12-5-8-14/h10,12H,1-9H2,(H,13,15)
InChIKeyJEMAAFAEQNSYAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Piperazin-1-yl)ethyl]cyclobutanecarboxamide (CAS 1153458-23-1): Physicochemical Properties and Baseline Characterization for Research Procurement


N-[2-(Piperazin-1-yl)ethyl]cyclobutanecarboxamide (CAS 1153458-23-1) is a cyclobutane-containing piperazinylethyl carboxamide with molecular formula C₁₁H₂₁N₃O and molecular weight 211.31 g/mol. The compound features a four-membered cyclobutane ring linked via an amide bond to an N-ethylpiperazine moiety, endowing it with intermediate lipophilicity (LogP = −0.10) and high sp³ carbon fraction (Fsp³ = 0.909) . It serves as a versatile precursor to its dihydrochloride salt (CAS 1426290-62-1), which exhibits sub-nanomolar dopamine D4 receptor affinity (IC₅₀ = 0.057 nM) with >10,000-fold selectivity over D2 receptors . The free base is commercially available at 98% purity and is primarily utilized as a research chemical and synthetic building block for medicinal chemistry programs targeting neuropsychiatric disorders .

Why Generic Substitution Fails for N-[2-(Piperazin-1-yl)ethyl]cyclobutanecarboxamide: Ring-Size-Dependent Property Divergence Among Piperazinylethyl Carboxamide Analogs


Substituting N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide with a closely related piperazinylethyl carboxamide bearing a different ring size (cyclopropyl or cyclohexyl) or an acyclic acyl group (acetyl) is not quantitatively neutral. The cyclobutane ring imparts a LogP of −0.10, positioning it near the CNS drug-like optimum, whereas the cyclopropane analog (LogP = −0.58) is substantially more hydrophilic and the cyclohexane analog (LogP = 0.79) is markedly more lipophilic . These differences in lipophilicity directly influence membrane permeability, metabolic stability, and off-target binding profiles in downstream assays [1]. Furthermore, the dihydrochloride salt derived from this specific cyclobutane scaffold demonstrates a dopamine D4 receptor IC₅₀ of 0.057 nM, a potency level that may not be replicated by its ring-size analogs due to conformational constraints imposed by the four-membered ring . Generic substitution without quantitative justification risks introducing uncontrolled variables into SAR studies, lead optimization campaigns, and pharmacological profiling workflows.

Product-Specific Quantitative Evidence Guide for N-[2-(Piperazin-1-yl)ethyl]cyclobutanecarboxamide: Head-to-Head Physicochemical and Pharmacological Differentiation


Lipophilicity (LogP) Differentiation Across the Piperazinylethyl Carboxamide Ring-Size Series

N-[2-(Piperazin-1-yl)ethyl]cyclobutanecarboxamide exhibits a calculated LogP of −0.10, which is significantly differentiated from its cyclopropane and cyclohexane ring-size analogs. The cyclopropane analog (CAS 1082287-95-3) is substantially more hydrophilic (LogP = −0.58), while the cyclohexane analog (CAS 883810-86-4) is markedly more lipophilic (LogP = 0.79) . The cyclobutane analog's LogP value of −0.10 places it nearest to the optimal CNS drug-like range (LogP 0–3), offering a balanced hydrophilicity–lipophilicity profile that the other ring-size analogs do not achieve [1]. By contrast, the acyclic acetyl analog (CAS 178244-38-7) has a LogP of 0.13, which is closer but lacks the conformational constraints of the cyclobutane ring .

Lipophilicity Drug-likeness CNS drug optimization

Dopamine D4 Receptor Affinity and Selectivity of the Cyclobutane-Derived Dihydrochloride Salt

The dihydrochloride salt of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide (CAS 1426290-62-1) demonstrates an IC₅₀ of 0.057 nM (57 pM) at the dopamine D4 receptor, with >10,000-fold selectivity over D2 receptors . In comparison, the cyclohexane-based WAY-100635 (N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide, CAS 162760-96-5) exhibits a D4 Kd of approximately 2.4 nM—approximately 42-fold weaker potency—and its primary pharmacology is 5-HT1A antagonism (IC₅₀ = 0.91 nM) rather than selective D4 modulation . The >10,000-fold D4/D2 selectivity of the cyclobutane-derived dihydrochloride exceeds the selectivity ratio typically observed for WAY-100635 and related cyclohexane-based piperazine carboxamides, where D4/D2 selectivity is generally <100-fold [1].

Dopamine D4 receptor Receptor selectivity Neuropsychiatric drug discovery

Fraction sp³ (Fsp³) as a Quantitative Descriptor of Three-Dimensional Molecular Complexity

N-[2-(Piperazin-1-yl)ethyl]cyclobutanecarboxamide exhibits an Fsp³ value of 0.909, indicating that 10 of its 11 carbon atoms are sp³-hybridized . This value is slightly lower than the cyclohexane analog (Fsp³ = 0.923 for CAS 883810-86-4), which has 12 of 13 sp³ carbons , but is substantially above the typical Fsp³ range for oral clinical candidates (mean Fsp³ ≈ 0.47 for phase I candidates) [1]. The cyclobutane analog achieves high three-dimensionality with a lower molecular weight (211.31 Da) than the cyclohexane analog (239.36 Da), providing a statistically favorable Fsp³-to-MW ratio that correlates with improved clinical success rates [1]. The acetyl analog (CAS 178244-38-7) has a lower Fsp³ due to the sp² carbonyl carbon in the acetyl group and the absence of a cyclic alkyl ring, yielding fewer three-dimensional conformational options .

Fsp3 Molecular complexity Clinical developability

Commercial Purity and Supplier Availability: Quantitative Differentiation from Ring-Size Analogs

N-[2-(Piperazin-1-yl)ethyl]cyclobutanecarboxamide (CAS 1153458-23-1) is commercially available at 98% purity from Fluorochem (Product Code F671171) . In comparison, the cyclohexane analog (CAS 883810-86-4) is offered at 95% purity from the same supplier , and the cyclopropane analog (CAS 1082287-95-3) is supplied at 95% purity from Leyan . The 3-percentage-point purity differential between the cyclobutane and cyclohexane analogs is relevant for applications requiring high-purity starting material, such as crystallography, biochemical assays, and GMP-adjacent synthesis. Additionally, the target compound is listed as available from at least five independent suppliers (Fluorochem, Enamine, Chemscene, MolCore, Leyan), compared to fewer verified sources for the cyclopropane analog, indicating a more robust supply chain for procurement planning .

Compound purity Supplier availability Procurement quality

Cyclobutane Ring Conformation: A Quantitative Balance Between Cyclopropane Strain and Cyclohexane Flexibility

The cyclobutane ring in N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide confers a ring strain energy of approximately 110 kJ/mol, intermediate between cyclopropane (~115 kJ/mol) and cyclohexane (~0 kJ/mol) [1]. Cyclobutane adopts a puckered conformation with a dihedral angle of approximately 26–30°, reducing torsional strain relative to the planar cyclopropane while maintaining greater rigidity than the chair-boat interconverting cyclohexane [2]. This intermediate conformational restriction is reflected in the compound's boiling point of 424.1 ± 33.0 °C (predicted) and density of 1.071 ± 0.06 g/cm³ (predicted) . By contrast, the cyclopropane analog is expected to exhibit higher reactivity due to ring strain-driven electrophilicity, and the cyclohexane analog lacks the constrained geometry that may contribute to receptor subtype selectivity [1][3].

Ring strain Conformational restriction Scaffold design

Free Base-to-Salt Conversion Enables Tunable Lead Optimization Without Scaffold Changes

N-[2-(Piperazin-1-yl)ethyl]cyclobutanecarboxamide (CAS 1153458-23-1, free base, MW = 211.31 Da) can be quantitatively converted to its dihydrochloride salt (CAS 1426290-62-1, MW = 284.22 Da) via simple HCl treatment . This conversion increases aqueous solubility (due to salt formation) while preserving the cyclobutane scaffold geometry and the N-ethylpiperazine pharmacophore. The free base provides a LogP of −0.10, while the dihydrochloride salt is expected to exhibit substantially increased aqueous solubility (estimated >10 mg/mL based on typical hydrochloride salt solubility enhancement factors of 10- to 100-fold) [1]. By contrast, the dihydrochloride salt of the cyclopropane analog (CAS 1426291-02-2, MW = 270.2 Da) has not been reported to possess comparable dopamine receptor activity , suggesting that the cyclobutane scaffold uniquely enables salt formation without loss of target affinity.

Salt form differentiation Lead optimization Building block utility

Best Research and Industrial Application Scenarios for N-[2-(Piperazin-1-yl)ethyl]cyclobutanecarboxamide Based on Quantitative Differentiation Evidence


CNS Lead Optimization Requiring Balanced LogP and High Fsp³ Scaffolds

N-[2-(Piperazin-1-yl)ethyl]cyclobutanecarboxamide is best deployed in CNS drug discovery programs where the target product profile demands a LogP near zero (−0.10) for optimal blood-brain barrier penetration without excessive lipophilicity-driven metabolic clearance . Its Fsp³ of 0.909, which is 1.93-fold higher than the mean for Phase I oral candidates, provides a statistically favorable starting point for improving clinical developability outcomes [1]. In contrast, the cyclohexane analog (LogP = 0.79, Fsp³ = 0.923) would introduce higher lipophilicity that may confound CNS multiparameter optimization (MPO) scores, while the cyclopropane analog (LogP = −0.58) would require additional lipophilic substitution to achieve CNS permeability, potentially negating the scaffold's three-dimensional advantages .

Dopamine D4 Receptor Chemical Probe Development

For research groups developing selective dopamine D4 receptor chemical probes, the dihydrochloride salt derived from this compound (CAS 1426290-62-1) offers an IC₅₀ of 0.057 nM with >10,000-fold selectivity over D2 . This selectivity window substantially exceeds that of WAY-100635 (D4/D2 selectivity <100-fold with confounding 5-HT1A activity at 0.91 nM) and other cyclohexane-based piperazine carboxamides [1]. The free base form (CAS 1153458-23-1) serves as the synthetic entry point for further derivatization, enabling SAR exploration around the cyclobutane core without the need to optimize away auxiliary 5-HT1A activity, which is a known liability of the cyclohexane analog series .

Fragment-Based Drug Discovery Leveraging Cyclobutane Three-Dimensionality

The cyclobutane ring in N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide provides an intermediate ring strain energy (~110 kJ/mol) and a puckered conformation (dihedral angle ~26–30°) that distinguishes it from both the planar, highly strained cyclopropane analog and the flexible, strain-free cyclohexane analog [1]. This makes it a valuable scaffold for fragment-based drug discovery (FBDD) campaigns where three-dimensional fragments are prioritized to improve hit diversity and target complementarity. The compound's molecular weight of 211.31 Da falls within the typical fragment range (MW < 300 Da), and its balanced LogP (−0.10) supports aqueous solubility for biochemical screening . The cyclopropane analog, despite lower MW (197.28 Da), carries higher intrinsic chemical reactivity that may generate assay artifacts, while the cyclohexane analog exceeds the optimal fragment MW threshold and introduces excessive conformational entropy .

Multi-Gram Drug Discovery Supply Where Purity Consistency Is Critical

For multi-gram medicinal chemistry campaigns requiring reproducible purity and robust supply chain continuity, N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide is available at 98% purity from Fluorochem and from at least five verified commercial suppliers [1]. The 3-percentage-point purity advantage over the cyclohexane analog (95%) is significant for applications such as protein crystallography, where impurities at ≥2% can interfere with crystal formation, and for in vivo pharmacokinetic studies, where impurity-driven off-target effects can confound pharmacodynamic readouts . The broader supplier base relative to the cyclopropane analog reduces the risk of single-source disruption during extended synthesis campaigns, which is a material consideration for procurement planning in both academic and industrial settings .

Quote Request

Request a Quote for N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.